![molecular formula C11H11F3O2 B1304861 3-[3-(Trifluoromethyl)phenoxy]-2-butanone CAS No. 338975-95-4](/img/structure/B1304861.png)

3-[3-(Trifluoromethyl)phenoxy]-2-butanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

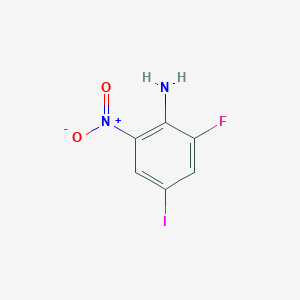

3-[3-(Trifluoromethyl)phenoxy]-2-butanone is a chemical compound that features a trifluoromethyl group attached to a phenoxy ring, which is further connected to a butanone moiety. This structure is indicative of a molecule that could have potential applications in various fields such as medicinal chemistry, due to the presence of the trifluoromethyl group which is known to enhance the biological activity of pharmaceuticals.

Synthesis Analysis

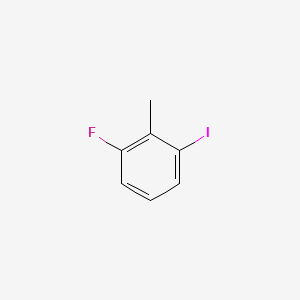

The synthesis of trifluoromethyl-substituted compounds can be achieved through various methods. For instance, the TiCl(4)-mediated formal [3 + 3] cyclocondensation of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one results in the formation of functionalized salicylates and phenols with trifluoromethyl groups . Additionally, the synthesis of 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile, which shares a similar trifluoromethyl phenoxy structure, has been confirmed through various characterization techniques .

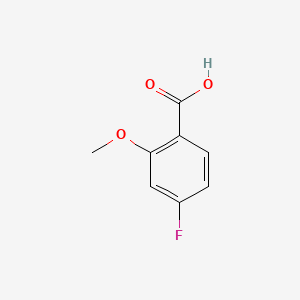

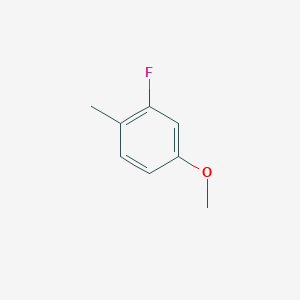

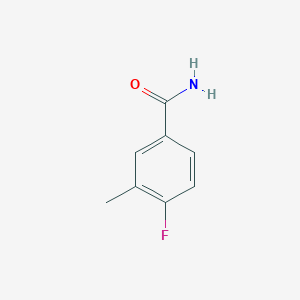

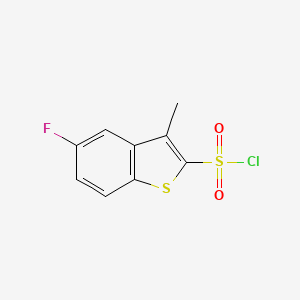

Molecular Structure Analysis

The molecular structure of compounds containing trifluoromethyl groups can be analyzed using techniques such as X-ray crystallography, IR, UV–vis spectroscopy, and computational methods like Hartree-Fock (HF) and density functional theory (DFT) . These methods allow for the comparison of the molecular geometry in the ground state and can provide insights into the electronic properties of the molecule.

Chemical Reactions Analysis

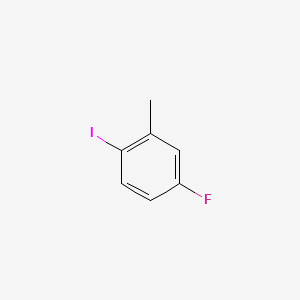

Trifluoromethyl-substituted compounds can undergo various chemical reactions. For example, 3-hydroxy-2-(trialkylsilyl)phenyl triflates can act as aryne precursors and react with arynophiles to afford phenol derivatives . Furthermore, the ring opening of epoxides with phenols in the presence of bismuth(III) triflate can lead to the synthesis of 1,3-diaryloxy-2-propanols . These reactions demonstrate the versatility of trifluoromethyl-substituted compounds in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-[3-(Trifluoromethyl)phenoxy]-2-butanone and related compounds are influenced by the presence of the trifluoromethyl group. This group is known for its electron-withdrawing properties, which can affect the acidity, reactivity, and overall stability of the molecule. The synthesis of 3-hydroperfluoro-2-butanone, for example, shows that the presence of fluorine atoms can lead to a high yield and influence the reactivity of the compound . Additionally, the synthesis of enantiomerically pure derivatives from trifluoromethyl-substituted dioxanones and dioxinones indicates that the trifluoromethyl group can be retained in various synthetic transformations, preserving its unique properties .

Applications De Recherche Scientifique

Synthesis of Bis-Heterocyclic Compounds

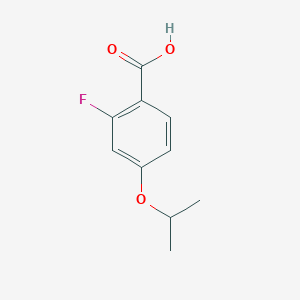

Research has shown that compounds similar to 3-[3-(Trifluoromethyl)phenoxy]-2-butanone can be involved in the synthesis of bis-heterocyclic spiro 3(2H)-furanones through a cascade of reactions including nucleophilic acyl substitution and ring closure, highlighting their role in creating complex organic structures (Picado et al., 2016).

Preparation of Enantiomerically Pure Derivatives

Enantiomerically pure derivatives of 4,4,4-Trifluoro-3-hydroxy-butanoic acid, related to the core structure of 3-[3-(Trifluoromethyl)phenoxy]-2-butanone, have been prepared from similar compounds, demonstrating the importance of such structures in producing optically active pharmaceutical intermediates (Gautschi et al., 1994).

Role in Dehydration Reactions

The dehydration of bio-based 2,3-butanediol to butanone over boric acid-modified HZSM-5 zeolites showcases the potential of related compounds in facilitating chemical transformations, particularly in producing industrially significant chemicals from renewable resources (Zhang et al., 2012).

Acetylcholinesterase Inhibition

Compounds bearing the phenoxy and propanone moieties have been investigated for their ability to inhibit acetylcholinesterase, suggesting potential therapeutic applications in treating diseases related to neurotransmitter dysfunction (Dafforn et al., 1982).

Propriétés

IUPAC Name |

3-[3-(trifluoromethyl)phenoxy]butan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-7(15)8(2)16-10-5-3-4-9(6-10)11(12,13)14/h3-6,8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTXCSFBVGGQFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)OC1=CC=CC(=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(Trifluoromethyl)phenoxy]-2-butanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.